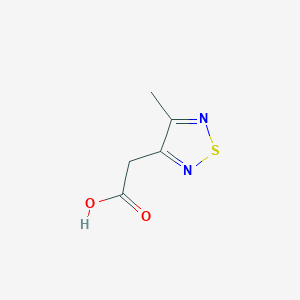
2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 4-position and an acetic acid moiety at the 2-position of the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1,2,5-thiadiazole-3-carboxylic acid with a suitable reagent to introduce the acetic acid moiety. The reaction typically requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the acetic acid group. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using more efficient and cost-effective methods. One approach involves the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, which may contribute to its anticancer properties.
Comparaison Avec Des Composés Similaires
2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1,3,4-thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and 2-(5-amino-1,2,4-thiadiazol-3-yl)acetic acid.
Uniqueness: The presence of the methyl group at the 4-position and the acetic acid moiety at the 2-position of the thiadiazole ring gives this compound distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H6N2O2S |
|---|---|
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O2S/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) |
Clé InChI |
SNCGHZWQHRGGFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSN=C1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


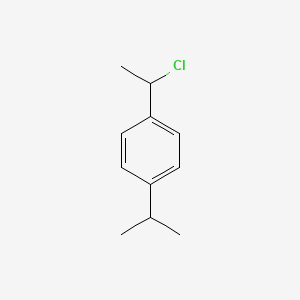
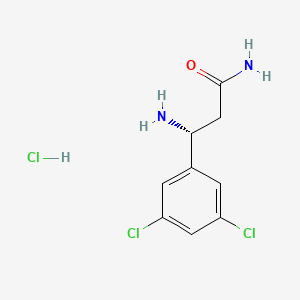

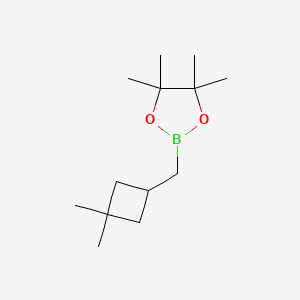

![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)

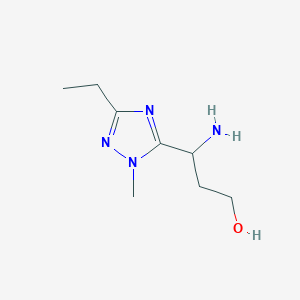
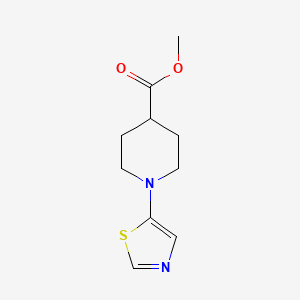
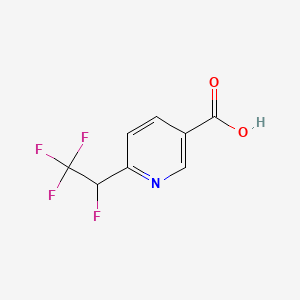
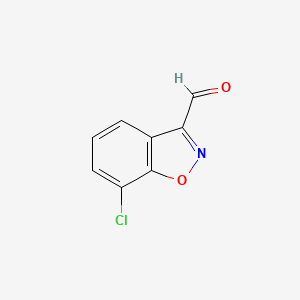

![2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride](/img/structure/B13468248.png)
![1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine](/img/structure/B13468256.png)
